Evidence Dimension 1: Comparative Human Oral Bioavailability and Systemic Exposure
In a randomized, 3-way crossover human trial, Avenanthramide A exhibited significantly greater systemic exposure than Avenanthramide B, quantified as a 4-fold larger bioavailability at equivalent administered doses [1]. This difference is supported by direct comparison of maximum plasma concentrations (Cmax).
| Evidence Dimension | Human Oral Bioavailability (Relative) |
|---|---|
| Target Compound Data | Baseline (Reference: 1x) |
| Comparator Or Baseline | Avenanthramide B (Avn-B) (4-fold lower) |
| Quantified Difference | 4-fold larger bioavailability for Avn-A vs. Avn-B |
| Conditions | Healthy older adults (n=6), 0.5 g AEM (Avn-A: 154 µmol/g, Avn-B: 109 µmol/g), Cmax: 112.9 nmol/L (Avn-A) vs. 13.2 nmol/L (Avn-B) |
Why This Matters
For in vivo or translational studies, Avn-A's superior bioavailability ensures higher and more consistent systemic exposure, making it the analytically preferred compound for studies requiring robust oral activity.
- [1] Chen, C.-Y. O., Milbury, P. E., Collins, F. W., & Blumberg, J. B. (2007). Avenanthramides are bioavailable and have antioxidant activity in humans after acute consumption of an enriched mixture from oats. The Journal of Nutrition, 137(6), 1375–1382. doi:10.1093/jn/137.6.1375. View Source
